molecular formula C23H22N2O3S B3711733 N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]biphenyl-4-carboxamide CAS No. 6233-37-0

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]biphenyl-4-carboxamide

Cat. No.: B3711733
CAS No.: 6233-37-0
M. Wt: 406.5 g/mol
InChI Key: SJDZLVCYPKJDFF-UHFFFAOYSA-N
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Description

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]biphenyl-4-carboxamide is a complex organic compound that features a biphenyl core with a carboxamide group and a pyrrolidin-1-ylsulfonyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The primary targets of STK100421 are yet to be identified. The compound’s interaction with these targets is crucial for its therapeutic effects .

Mode of Action

STK100421 interacts with its targets, leading to a series of biochemical reactions that result in its therapeutic effects . The exact nature of these interactions and the resulting changes are currently under investigation.

Biochemical Pathways

STK100421 affects multiple biochemical pathways. The compound’s interaction with its targets triggers a cascade of reactions within these pathways, leading to downstream effects that contribute to its overall action . The specific pathways affected by STK100421 are still being studied.

Pharmacokinetics

The pharmacokinetics of STK100421 involve its absorption, distribution, metabolism, and excretion (ADME). These properties significantly impact the compound’s bioavailability . The compound’s pharmacokinetic profile is being investigated to understand how it moves within the body, how long it stays in the system, and how it is eliminated.

Result of Action

The molecular and cellular effects of STK100421’s action are the result of its interaction with its targets and its influence on various biochemical pathways . These effects are being studied to understand the compound’s therapeutic potential and possible side effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of STK100421. Factors such as temperature, pH, and the presence of other compounds can affect how STK100421 interacts with its targets and how it is metabolized within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]biphenyl-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative in the presence of coupling agents like EDCI and HOBt.

    Attachment of the Pyrrolidin-1-ylsulfonyl Group: The final step involves the sulfonylation of the phenyl ring with pyrrolidine-1-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]biphenyl-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine-1-sulfonyl chloride in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the sulfonyl group.

Scientific Research Applications

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]biphenyl-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide
  • N-(4-(Hydroxyamino)sulfonyl)phenyl)acetamide
  • N-(4-(Ethanimidoylamino)sulfonyl)phenyl)acetamide

Uniqueness

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]biphenyl-4-carboxamide is unique due to its specific structural features, such as the biphenyl core and the combination of the carboxamide and pyrrolidin-1-ylsulfonyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c26-23(20-10-8-19(9-11-20)18-6-2-1-3-7-18)24-21-12-14-22(15-13-21)29(27,28)25-16-4-5-17-25/h1-3,6-15H,4-5,16-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDZLVCYPKJDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361864
Record name STK100421
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6233-37-0
Record name STK100421
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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